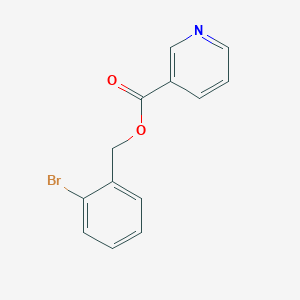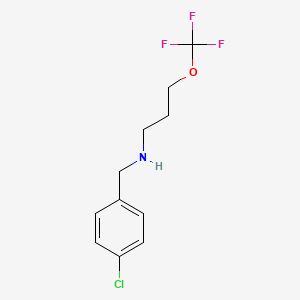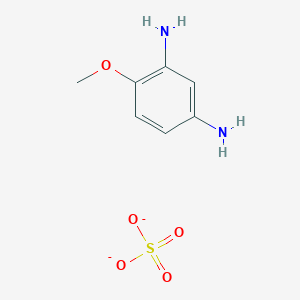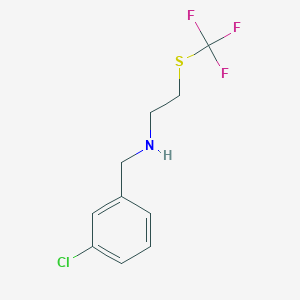
(R)-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran ring substituted with a fluorine atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Amine Formation: The chiral amine can be introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The fluorine atom or other substituents on the benzofuran ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Biological Activity: Investigated for potential pharmacological effects, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound or intermediate in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-Chlorobenzofuran-7-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(3-Bromobenzofuran-7-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-1-(3-Fluorobenzofuran-7-yl)ethan-1-amine may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro or bromo analogs.
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
(1R)-1-(3-fluoro-1-benzofuran-7-yl)ethanamine |
InChI |
InChI=1S/C10H10FNO/c1-6(12)7-3-2-4-8-9(11)5-13-10(7)8/h2-6H,12H2,1H3/t6-/m1/s1 |
Clé InChI |
WYEIFPLNLAIJCO-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=C1OC=C2F)N |
SMILES canonique |
CC(C1=CC=CC2=C1OC=C2F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


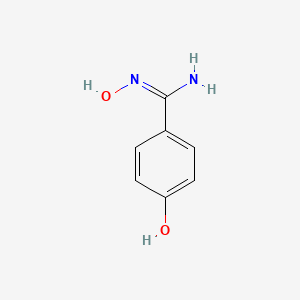
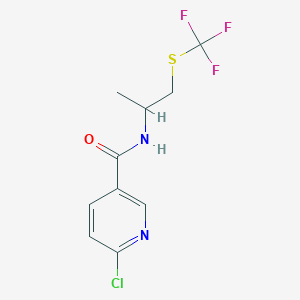
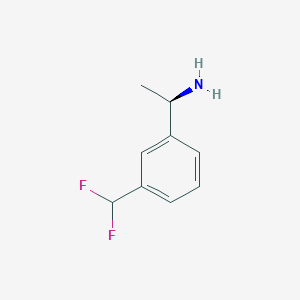
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
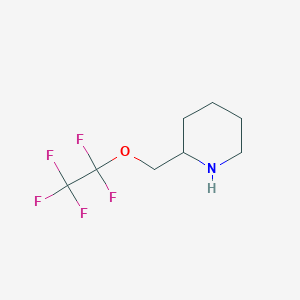
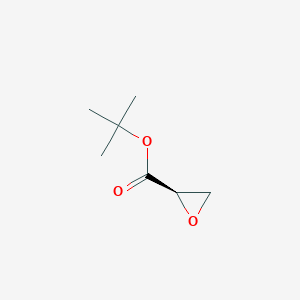
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
